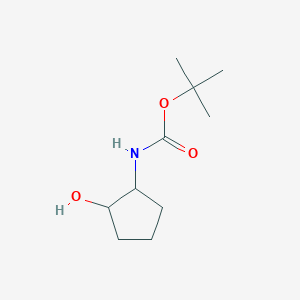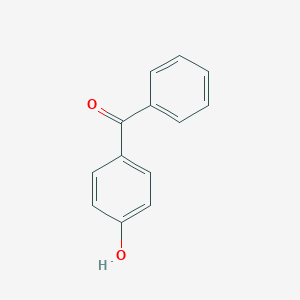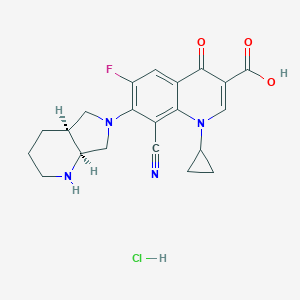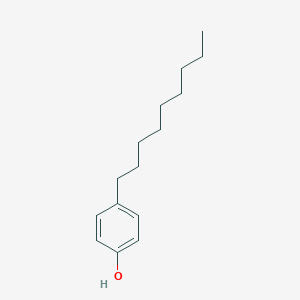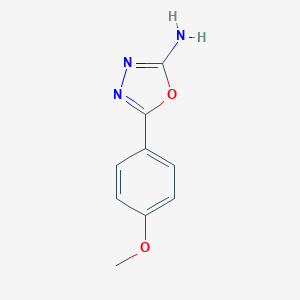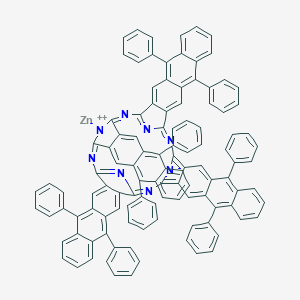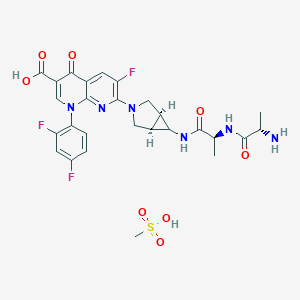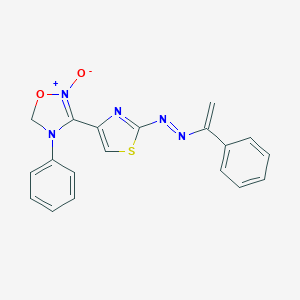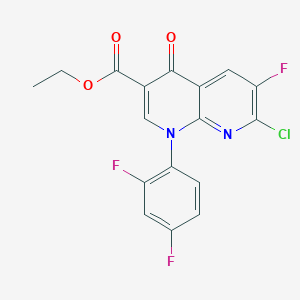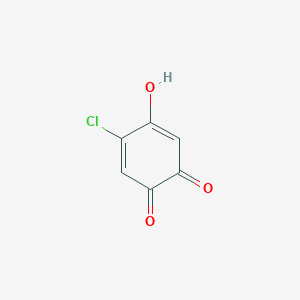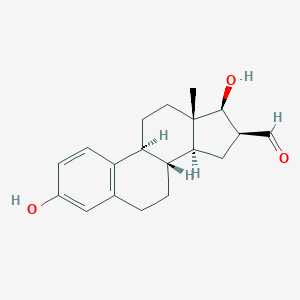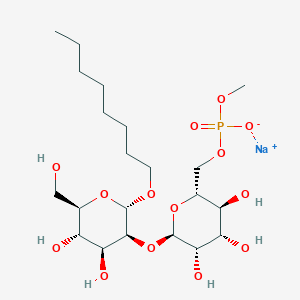
荧光素二乙酸酯5-马来酰亚胺
描述
Fluorescent marker used extensively in microscopy studies. Used in photoluminometric immunoassays for the formation of conjugates with immunoreactants by fluorescent energy transfer.
科学研究应用
抗体的荧光标记
荧光素二乙酸酯5-马来酰亚胺可用于标记抗体,作为免疫荧光探针 . 这使研究人员能够可视化并追踪这些抗体在生物样本中的分布,为免疫反应和疾病机制提供宝贵的见解。
寡核苷酸的标记
该化合物也可用于标记寡核苷酸,用于杂交探针 . 这些探针可用于各种分子生物学技术,如荧光原位杂交(FISH),以检测和定位样本中的特定DNA序列。
蛋白质检测
荧光素二乙酸酯5-马来酰亚胺可用于检测凝胶和蛋白质印迹中的蛋白质 . 荧光素部分提供强烈的荧光信号,可以使用荧光扫描仪检测,从而可以对蛋白质样品进行灵敏和定量分析。
荧光纳米粒子的制备
该化合物可用作底物来制备荧光Fe3O4超顺磁性纳米粒子(SPMNP) . 这些纳米粒子可用于各种应用,包括磁共振成像(MRI)、药物递送和生物传感。
亚细胞组分分离
使用荧光素二乙酸酯5-马来酰亚胺制备的荧光Fe3O4 SPMNP可用于亚细胞组分分离过程 . 这使研究人员能够分离和分离细胞的不同成分,以便进一步分析。
玻璃基底的表面改性
荧光素二乙酸酯5-马来酰亚胺可用于玻璃基底的表面改性,以改变其表面性质 . 这在各种应用中非常有用,例如生物传感器的开发和微流控设备。
固定化细菌细胞生理状态的评估
荧光素二乙酸酯水解是广泛用于测量各种环境样本或单一培养研究中的总酶活性(TEA)的测定法 . 优化的方法包括在轨道摇床中用磷酸盐缓冲液(pH 7.6)
作用机制
Target of Action
Fluorescein diacetate 5-maleimide is a fluorescent dye that primarily targets sulfhydryl-containing molecules , such as proteins and peptides . These molecules play crucial roles in various biological processes, including enzymatic reactions, protein folding, and cellular signaling.
Mode of Action
The compound interacts with its targets through a chemical reaction with sulfhydryl groups (–SH) present in the target molecules . The maleimide group in the compound forms a stable thioether bond with sulfhydryls at pH 6.5-7.5 . This reaction is highly selective, with the maleimide group being 1000 times more reactive toward a free sulfhydryl than to an amine .
Pharmacokinetics
The compound is soluble in dimethyl formamide (dmf), which may facilitate its distribution in biological systems .
Result of Action
The primary result of fluorescein diacetate 5-maleimide’s action is the fluorescent labeling of sulfhydryl-containing molecules . This labeling allows for the visualization and tracking of these molecules under a fluorescence microscope, aiding in the study of their roles and behaviors in biological systems.
Action Environment
The action of fluorescein diacetate 5-maleimide is influenced by several environmental factors. The pH of the environment is particularly important, as the reactivity of the maleimide group toward sulfhydryls is optimal at pH 6.5-7.5 . Additionally, the presence of other sulfhydryl-containing components during conjugation can react with the maleimide group, potentially inhibiting and reducing the efficiency of the intended molecule’s conjugation .
生化分析
Biochemical Properties
Fluorescein diacetate 5-maleimide plays a crucial role in biochemical reactions due to its ability to form stable conjugates with sulfhydryl groups on proteins and other biomolecules. The maleimide group in fluorescein diacetate 5-maleimide reacts predominantly with sulfhydryl groups at pH 6.5-7.5, forming a stable thioether bond . This interaction is highly specific, making fluorescein diacetate 5-maleimide an excellent tool for labeling cysteine residues in proteins. Additionally, the compound’s fluorescent properties, with excitation at 492 nm and emission at 520 nm, make it suitable for various fluorescence-based assays .
Cellular Effects
Fluorescein diacetate 5-maleimide influences various cellular processes by labeling proteins and other biomolecules. This labeling can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with sulfhydryl groups on proteins can alter protein function and localization, impacting cellular signaling pathways. Additionally, the fluorescent properties of fluorescein diacetate 5-maleimide allow researchers to track changes in gene expression and cellular metabolism in real-time .
Molecular Mechanism
The molecular mechanism of fluorescein diacetate 5-maleimide involves its specific interaction with sulfhydryl groups on biomolecules. The maleimide group reacts with free sulfhydryl groups, forming a stable thioether bond. This reaction is highly specific and occurs predominantly at pH 6.5-7.5 . The binding of fluorescein diacetate 5-maleimide to sulfhydryl groups can inhibit or activate enzymes, depending on the target protein. Additionally, the fluorescent properties of the compound allow for the visualization of these interactions, providing insights into the molecular mechanisms underlying various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluorescein diacetate 5-maleimide can change over time due to its stability and degradation. The compound is stable when stored at -20°C and protected from moisture . Its stability can be affected by factors such as pH and temperature. Over time, the fluorescent signal of fluorescein diacetate 5-maleimide may decrease due to photobleaching or degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of fluorescein diacetate 5-maleimide vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to label biomolecules without causing significant toxicity. At high doses, fluorescein diacetate 5-maleimide can exhibit toxic effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
Fluorescein diacetate 5-maleimide is involved in various metabolic pathways, particularly those related to protein modification and labeling. The compound interacts with enzymes and cofactors involved in sulfhydryl group modification, such as glutathione and thioredoxin . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, fluorescein diacetate 5-maleimide is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable conjugates with sulfhydryl groups allows it to be localized to specific cellular compartments . Additionally, the fluorescent properties of fluorescein diacetate 5-maleimide enable researchers to track its distribution and accumulation within cells and tissues.
Subcellular Localization
Fluorescein diacetate 5-maleimide exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, fluorescein diacetate 5-maleimide can be localized to the plasma membrane, endosomes, and lysosomes, where it interacts with proteins and other biomolecules involved in cellular signaling and metabolism .
属性
IUPAC Name |
[6'-acetyloxy-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17NO9/c1-14(30)35-17-4-7-21-23(12-17)37-24-13-18(36-15(2)31)5-8-22(24)28(21)20-6-3-16(11-19(20)27(34)38-28)29-25(32)9-10-26(29)33/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBJWHQRQDEKOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N5C(=O)C=CC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404274 | |
| Record name | 5-Maleimido-fluorescein diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150322-01-3 | |
| Record name | 5-Maleimido-fluorescein diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorescein diacetate 5-maleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fluorescein diacetate 5-maleimide enable multicolor labeling of materials, and what imaging techniques can be used to visualize it?
A1: Fluorescein diacetate 5-maleimide can be selectively attached to materials modified with thiol groups via a thiol-Michael reaction. This allows for targeted labeling, especially when combined with other click chemistry techniques like Diels-Alder cycloaddition for attaching different fluorescent probes. This strategy was successfully employed to create multicolor-labeled cellulose nanofibrils. [] The resulting fluorescence can be visualized using techniques like confocal laser scanning microscopy. []
Q2: Can Fluorescein diacetate 5-maleimide be used to study interactions between nanoparticles and biological systems?
A2: Yes, Fluorescein diacetate 5-maleimide can be conjugated to nanoparticles like solid silica nanoparticles (SSNPs) to track their interactions with biological systems. For example, researchers used Fluorescein diacetate 5-maleimide-labeled SSNPs to investigate their potential as a delivery system for boar sperm and hamster oocytes. The fluorescent labeling allowed them to observe the interaction of SSNPs with these gametes, suggesting a potential for delivering biomolecules into these cells. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


